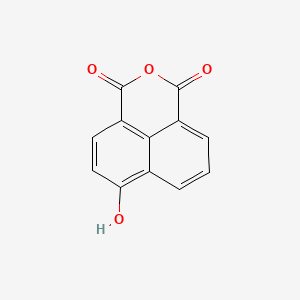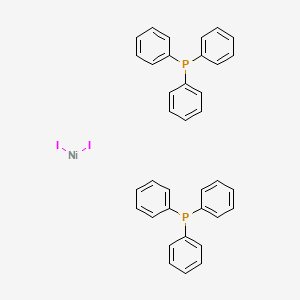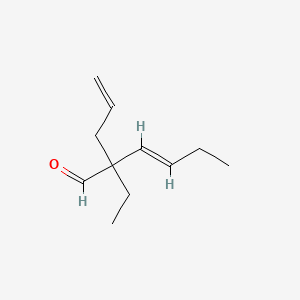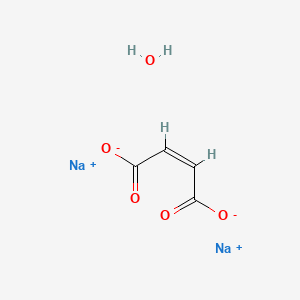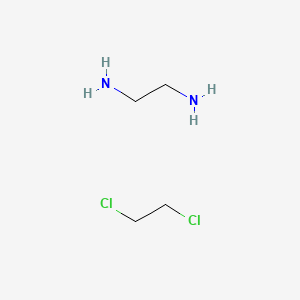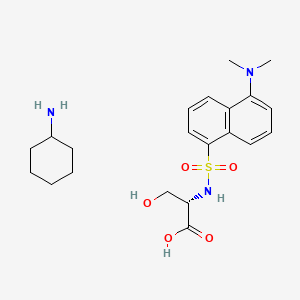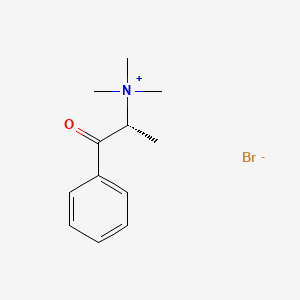
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride, also known as AHOTMA, is a synthetic compound that has shown potential in various scientific research applications. It is a quaternary ammonium compound that is commonly used in biochemical and physiological experiments due to its unique properties.
Wirkmechanismus
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate. Folate is necessary for the synthesis of DNA, RNA, and proteins, making it crucial for cell growth and division. By inhibiting dihydrofolate reductase, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can slow down or stop the growth of cancer cells. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also inhibits the transport of certain amino acids across cell membranes by binding to the amino acid transporter protein.
Biochemical and Physiological Effects:
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been shown to have a number of biochemical and physiological effects. Inhibition of dihydrofolate reductase leads to a decrease in folate levels, which can affect DNA, RNA, and protein synthesis. This can lead to cell growth arrest or death. Inhibition of amino acid transport can affect cellular metabolism and protein synthesis. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for its target proteins, making it an effective inhibitor. However, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride also has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in cell-based assays. It is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride. One direction is to explore its potential as a cancer therapeutic. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its effects on other cellular processes, such as amino acid metabolism and transport. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride could also be used as a tool to study the structure and function of its target proteins, which could lead to a better understanding of their roles in cellular processes. Overall, ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a versatile compound with many potential applications in scientific research.
Synthesemethoden
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride can be synthesized by reacting N,N-dimethyl-1,3-propanediamine with 2-ketoglutaric acid in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride chloride. The synthesis of ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride is a multi-step process that requires careful attention to detail to obtain a pure and high-quality product.
Wissenschaftliche Forschungsanwendungen
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has been used in various scientific research applications. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of folate, which is essential for cell growth and division. This inhibition has potential therapeutic applications in cancer treatment. ((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride has also been used as a tool to study the transport of amino acids across cell membranes. It has been shown to inhibit the transport of certain amino acids, which can help researchers better understand the mechanisms involved in amino acid transport.
Eigenschaften
CAS-Nummer |
5261-99-4 |
|---|---|
Produktname |
((+-)-(4-Amino-2-hydroxy-4-oxobutyl)trimethylammonium) chloride |
Molekularformel |
C7H15ClN2O2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
(5-amino-3-hydroxy-5-oxopentylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)4-3-6(10)5-7(8)11;/h4,6,10H,3,5H2,1-2H3,(H-,8,11);1H |
InChI-Schlüssel |
LTELZMDSXFWIGP-UHFFFAOYSA-N |
SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
Kanonische SMILES |
C[N+](=CCC(CC(=O)N)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)

